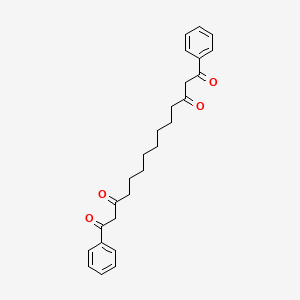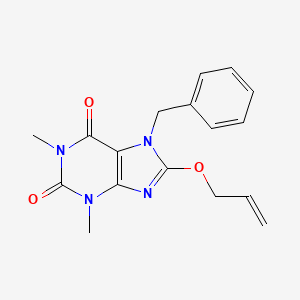
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione is a versatile chemical compound with intriguing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-enoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-1,3-dimethyl-8-(pentylthio)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, including drug discovery and material science.
Eigenschaften
CAS-Nummer |
368434-32-6 |
|---|---|
Molekularformel |
C17H18N4O3 |
Molekulargewicht |
326.35 g/mol |
IUPAC-Name |
7-benzyl-1,3-dimethyl-8-prop-2-enoxypurine-2,6-dione |
InChI |
InChI=1S/C17H18N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3 |
InChI-Schlüssel |
OLIQXQGAPRVTEO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC=C)CC3=CC=CC=C3 |
Löslichkeit |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14159434.png)
![2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14159438.png)
![1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea](/img/structure/B14159443.png)
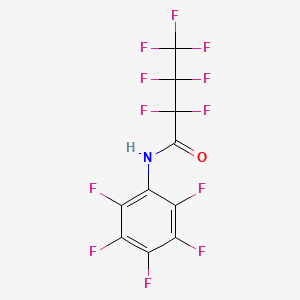

![N'-[(E)-(2-fluorophenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14159452.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)

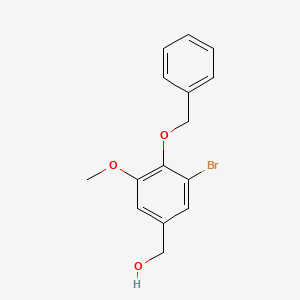

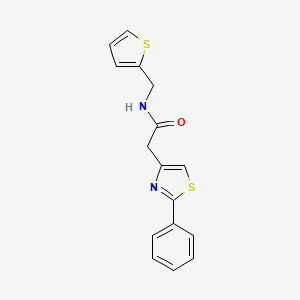
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
